molecular formula C11H14N4O2 B13451765 tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate

tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate

Katalognummer: B13451765
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: ZLHXZJZTTSAUQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a tert-butyl group, a cyanopyrazine moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate typically involves the reaction of 5-cyanopyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Substitution reactions can occur at the pyrazine ring, where different substituents can replace the existing groups.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other carbamate derivatives .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .

Medicine: Its carbamate linkage is a common feature in many pharmaceutical agents, contributing to their stability and bioactivity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Wirkmechanismus

The mechanism of action of tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to their inhibition. This interaction can affect various biochemical pathways and cellular processes .

Eigenschaften

Molekularformel

C11H14N4O2

Molekulargewicht

234.25 g/mol

IUPAC-Name

tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-9-6-13-8(4-12)5-14-9/h5-6H,7H2,1-3H3,(H,15,16)

InChI-Schlüssel

ZLHXZJZTTSAUQQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.